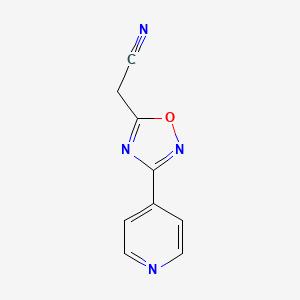

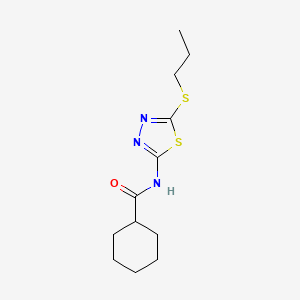

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile” is a chemical compound that has been studied for its potential applications. It is related to other compounds such as 2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride and 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile , which have been identified as a positive allosteric modulator of α4β2 receptor affecting the potency of acetylcholine (Ach) related events .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which include “(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile”, has been studied . The synthesis process involves substituting different substituents based on 3D QSAR outcomes . The synthesized compounds were confirmed by spectroscopic techniques .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the molecular formula of 3-(5-PIPERIDIN-4-YL-1,2,4-OXADIAZOL-3-YL)PYRIDINE is C12H14N4O, with an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied. These compounds have been screened for their anticancer activity against different cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, 1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate salt has a molecular weight of 304.23 .Scientific Research Applications

Agricultural Pesticides

1,2,4-Oxadiazole derivatives, such as (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the development of efficient and low-risk chemical pesticides .

Nematocidal Activity

These compounds have shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematodes that are major pests in agriculture .

Anti-fungal Activity

They have also demonstrated anti-fungal activity against Rhizoctonia solani, a plant pathogenic fungus .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice plants .

Treatment of Rice Bacterial Leaf Streaks

These compounds have also been used in the treatment of rice bacterial leaf streaks caused by Xanthomonas oryzae pv. oryzicola (Xoc) .

Drug Discovery

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . It has been used as an important pharmacophore in the creation of novel drug molecules .

Electrochemical Properties

1,2,4-Oxadiazole derivatives have been studied for their electrochemical properties .

Antimicrobial Resistance

In the search for new compounds capable of overcoming antimicrobial resistance, 1,2,4-oxadiazole derivatives have been synthesized and assessed .

Mechanism of Action

Target of Action

The primary target of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile is the α4β2 receptor . This receptor is a subtype of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found in the nervous system. They play key roles in signal transmission and are implicated in various neurological functions, including cognitive function and pain alleviation .

Mode of Action

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile acts as a positive allosteric modulator of the α4β2 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric modulation enhances the receptor’s response to ACh, effectively increasing the potency of ACh-related events .

Result of Action

The molecular and cellular effects of (3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile’s action are likely tied to its enhancement of cholinergic neurotransmission via α4β2 receptors. This could result in changes in neural activity and processes, potentially influencing cognitive function and pain perception .

Safety and Hazards

properties

IUPAC Name |

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBQHYCRNNGCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine](/img/structure/B2882579.png)

![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)

![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2882584.png)

![2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882592.png)

![4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2882593.png)

![2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2882595.png)

![N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2882598.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)